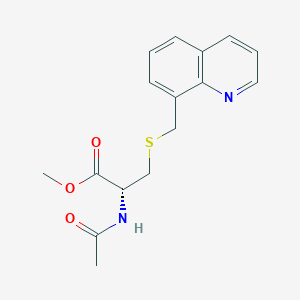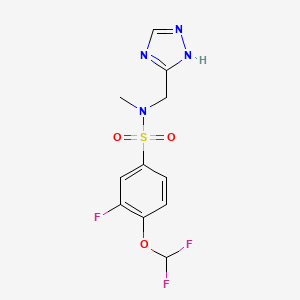
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate, also known as Boc-AMC, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is widely used in the synthesis of various bioactive molecules and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate depends on the specific bioactive molecule it is used to synthesize. However, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate itself is an inhibitor of proteases, particularly serine proteases. It works by irreversibly binding to the active site of the enzyme, thereby preventing its activity. This mechanism has been exploited in the design of various protease inhibitors, including those used to treat HIV and hepatitis C.
Biochemical and Physiological Effects:
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the biochemical and physiological effects of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate depend on the specific bioactive molecule it is used to synthesize. For example, protease inhibitors can have a range of effects on the body, including altering the immune response and interfering with blood clotting.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in laboratory experiments is its versatility. The compound can be used as a building block in the synthesis of various bioactive molecules, making it a valuable tool for drug discovery. Additionally, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in laboratory experiments. For example, the compound may not be suitable for use in certain assays or with certain enzymes. Additionally, the irreversibility of its binding to proteases may limit its use in some applications.
Future Directions
There are several future directions for the use of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate in scientific research. One area of interest is the development of new protease inhibitors for the treatment of diseases such as cancer and Alzheimer's. Additionally, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate could be used to synthesize new molecules with antibacterial or antiviral properties. Finally, there is potential for tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate to be used in the development of new diagnostic tools for diseases such as HIV and hepatitis C.
Conclusion:
In conclusion, tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate is a valuable tool in the field of medicinal chemistry. Its versatility and ease of synthesis make it a valuable building block in the synthesis of bioactive molecules. Additionally, its mechanism of action as a protease inhibitor has been exploited in the design of various drugs. As research in this area continues, there is potential for tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate to be used in the development of new drugs and diagnostic tools for a range of diseases.
Synthesis Methods
The synthesis of tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate involves the reaction of tert-butyl carbamate with 1-acetyl-4-methylpiperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions and yields tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate as a white crystalline solid. The purity of the compound can be improved through recrystallization or chromatography techniques.
Scientific Research Applications
Tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate has found widespread application in scientific research, particularly in the field of medicinal chemistry. The compound is used as a building block in the synthesis of various bioactive molecules, including inhibitors of proteases, kinases, and phosphodiesterases. tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate can also be used as a substrate for enzymatic assays, making it a valuable tool for drug discovery.
properties
IUPAC Name |
tert-butyl N-(1-acetyl-4-methylpiperidin-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-10(16)15-8-6-13(5,7-9-15)14-11(17)18-12(2,3)4/h6-9H2,1-5H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWIVTLXZITRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,5-Dimethylpyrazole-4-carbonyl)amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B6622987.png)
![3-[(1-Benzylpyrazole-4-carbonyl)-methylamino]propanoic acid](/img/structure/B6622989.png)
![(2S)-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-2-phenylpropan-1-one](/img/structure/B6623002.png)
![[(1S)-1-(5-chloropyridin-2-yl)ethyl] 3-methyl-1,2-oxazole-5-carboxylate](/img/structure/B6623011.png)

![6-[[5-[(2-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]pyridin-2-amine](/img/structure/B6623030.png)
![4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)


![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
![3-acetyl-N-[(1R,2R)-2-ethylcyclopropyl]-1,2,4,5-tetrahydro-3-benzazepine-7-sulfonamide](/img/structure/B6623093.png)
![2-[4-[(4-chloro-2-fluorophenyl)methyl]-2-oxopiperazin-1-yl]-N-methylacetamide](/img/structure/B6623098.png)